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Compound of Interest

Compound Name: Jaconine

Cat. No.: B1233471

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral
characteristics of Jaconine, a macrocyclic pyrrolizidine alkaloid. Due to the limited availability
of published, quantitative spectral data for Jaconine, this document presents a combination of
predicted data based on its known chemical structure, data from its close analog Jacobine, and
typical spectral features of the pyrrolizidine alkaloid class. The information herein is intended to
serve as a foundational resource for researchers in natural product chemistry, toxicology, and
drug development.

Introduction to Jaconine

Jaconine (C1sH26CINOs, Molar Mass: 387.9 g/mol ) is a chlorinated pyrrolizidine alkaloid
derived from plants of the Jacobaea (formerly Senecio) genus. It is structurally defined as the
chlorohydrin of Jacobine, another prominent alkaloid in this family, formed by the reaction of
Jacobine with hydrochloric acid. Like many 1,2-unsaturated pyrrolizidine alkaloids, Jaconine
and its congeners are of significant interest due to their potential hepatotoxicity. This toxicity is
primarily mediated by metabolic activation in the liver to highly reactive pyrrolic esters, which
can alkylate cellular macromolecules.[1][2] Understanding the spectral properties of Jaconine
is crucial for its identification, quantification, and for further studies into its metabolism and
mechanism of action.

Predicted and Representative Spectral Data
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The following tables summarize the expected and representative spectral data for Jaconine.
The *H and 13C NMR data are predicted based on established chemical shift ranges for the
functional groups and structural motifs present in the molecule.[3][4][5][6][7][8][9][10][11] The
mass spectrometry data is based on common fragmentation patterns observed for macrocyclic
diester pyrrolizidine alkaloids.[12][13][14][15][16] The infrared data corresponds to
characteristic absorption frequencies for the functional groups within Jaconine.[17][18][19][20]
[21]

Table 1: Predicted *H NMR Spectral Data for Jaconine in CDCl3
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Predicted Chemical

Protons . Multiplicity Notes
Shift (6, ppm)
Diastereotopic
H-1 (CH2) ~2.5-35 m protons adjacent to
nitrogen.
Olefinic proton on the
H-2 ~5.8-6.2 m o
pyrrolizidine ring.
Diastereotopic protons
H-3 (CH2) ~3.0-4.0 m _ _
adjacent to nitrogen.
Diastereotopic protons
H-5 (CH2) ~3.5-45 m adjacent to ester
oxygen.
Methine proton on the
H-6 ~2.0-2.8 m o
pyrrolizidine ring.
Methine proton
H-7 ~4.0-5.0 m bearing an ester
group.
Bridgehead proton of
H-8 ~2.0-25 m S
the pyrrolizidine ring.
Diastereotopic protons
H-9 (CH2) ~45-55 ABd _
of the allylic ester.
Methyl group on a
H-11' (CHs) ~1.0-15 S yiarotp
quaternary carbon.
Methyl group adjacent
H-12' (CHs) ~1.0-15 d 19 _ b adl
to a methine.
Methine proton
H-13' (CH) ~4.0-4.5 q _ _
adjacent to chlorine.
Methyl group adjacent
H-14' (CH5) ~1.5-2.0 d to the chloroethyl
group.
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| OH | Variable | br s | Hydroxyl protons; position and appearance are concentration and solvent

dependent. |

Table 2: Predicted 13C NMR Spectral Data for Jaconine in CDClIs

Predicted Chemical Shift

Carbon Notes
(3, ppm)
Carbon adjacent to
C-1 ~60 - 65 .
nitrogen.
C-2 ~125-135 Olefinic carbon.
C-3 ~130 - 140 Olefinic carbon.
C-5 ~50-55 Carbon adjacent to nitrogen.
Aliphatic carbon in the
C-6 ~35-45 o
pyrrolizidine ring.
Carbon bearing an ester
C-7 ~70 - 80
group.
C-8 ~75 -85 Bridgehead carbon.
Allylic carbon bearing an ester
C-9 ~60 - 70
group.
C-10' (C=0) ~170 - 175 Ester carbonyl.
Quaternary carbon with
c-11 ~80 - 85
hydroxyl and methyl groups.
C-12' (CHs) ~15-25 Methyl group.
C-13' (CH-CI) ~55 - 65 Carbon bearing chlorine.
C-14' (CHs) ~15-25 Methyl group.
C-15' ~40 - 50 Quaternary carbon.
C-16' (C=0) ~170 - 175 Ester carbonyl.
C-17' (CHs) ~20-30 Methyl group.
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| C-18' (CHs) | ~10 - 20 | Methyl group. |

Table 3: Representative Mass Spectrometry (MS) Data for Jaconine

m/z (Mass-to-Charge
Ratio)

388 [M+H]*

Interpretation

Protonated Molecular lon

Notes

Exact mass for
C18H27CINOs*.

370 [M+H-Hz0]*

Loss of water

Dehydration from one of the

hydroxyl groups.

352 [M+H-HCI*

Loss of hydrogen chloride

Characteristic loss for the

chlorohydrin moiety.

Cleavage of the ester linkage

at C-7, a common

220 [M+H - Necic Acid Fragment]* ) ]
fragmentation for macrocyclic
diesters.

Characteristic fragment of the

138 Retronecine base fragment pyrrolizidine core after ester
cleavage.

Further fragmentation of the

120 [Fragment at 138 - H20]*

retronecine base.

| 94 | Pyrrole-like fragment | Further fragmentation of the pyrrolizidine core. |

Table 4: Characteristic Infrared (IR) Spectroscopy Data for Jaconine
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Wavenumber (cm~—?) Vibration Type Functional Group

Hydroxyl groups (broad
~3500 - 3300 O-H stretch v yl groups ( .

due to hydrogen bonding).
~3000 - 2850 C-H stretch Aliphatic sp® C-H bonds.

Ester carbonyl groups (stron
~1735- 1715 C=0 stretch ] yigroups ( g

absorption).

Alkene double bond in the
~1650 C=C stretch o

pyrrolizidine ring.

Ester C-O bonds (strong
~1250 - 1100 C-O stretch

absorption).

| ~750 - 650 | C-ClI stretch | Carbon-chlorine bond. |

Experimental Protocols

The following protocols are generalized methodologies for the spectroscopic analysis of
pyrrolizidine alkaloids like Jaconine and are adaptable based on specific instrumentation and
sample characteristics.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified Jaconine in 0.5-0.7 mL of
deuterated chloroform (CDCIs). For enhanced solubility or to resolve overlapping signals,
other solvents such as deuterated methanol (CDsOD) or dimethyl sulfoxide (DMSO-des) may
be used.

e 1H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30-45 degree pulse angle, an acquisition time of
2-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are generally sufficient

for a high-purity sample.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using proton decoupling. Due to the low
natural abundance and longer relaxation times of 13C, a greater number of scans (e.g., 1024
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to 4096) and a longer total acquisition time (several hours) may be necessary to achieve an
adequate signal-to-noise ratio.

e 2D NMR Experiments: To confirm assignments, conduct 2D NMR experiments such as
COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC
(Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond
Correlation) to correlate proton and carbon signals.[22]

3.2 Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of Jaconine (1-10 pg/mL) in a suitable solvent
system, typically a mixture of acetonitrile and water with a small amount of formic acid
(0.1%) to promote protonation.

o LC-MS/MS Analysis: Perform analysis using a liquid chromatography system coupled to a
tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an
electrospray ionization (ESI) source in positive ion mode.[14]

o Chromatography: Use a C18 reversed-phase column with a gradient elution, for example,
from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes.

o Mass Spectrometry: Set the mass spectrometer to scan for the expected protonated
molecular ion [M+H]* (m/z 388). For tandem MS (MS/MS), select the precursor ion at m/z
388 and acquire product ion spectra using collision-induced dissociation (CID) to observe the
characteristic fragmentation patterns.[12]

3.3 Infrared (IR) Spectroscopy

o Sample Preparation: For Fourier-Transform Infrared (FT-IR) analysis, prepare the sample as
a KBr (potassium bromide) pellet. Mix a small amount of dry, purified Jaconine (1-2 mg) with
approximately 100-200 mg of spectroscopic grade KBr. Grind the mixture to a fine powder
and press it into a transparent disc using a hydraulic press.[23]

e Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the
spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm~1, over the range of
4000 to 400 cm™1,
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o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in Jaconine, as detailed in Table 4.

Mandatory Visualizations

The primary biological significance of Jaconine and related alkaloids is their mechanism of
toxicity, which involves metabolic activation. The following diagram illustrates this critical

pathway.
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Caption: Metabolic activation pathway of Jaconine leading to hepatotoxicity.

The following diagram illustrates the experimental workflow for the identification and

characterization of Jaconine from a plant source.
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Caption: General experimental workflow for the isolation and analysis of Jaconine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Jaconine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1233471#jaconine-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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